(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Overview
Description
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol: is a heterocyclic compound with the molecular formula C8H8N2O. It is a member of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a pyrrolo[2,3-b]pyridine core structure with a methanol group attached to the 6-position, making it a valuable building block in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
The primary target of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound interacts with FGFRs, inhibiting their activity and thus disrupting the signaling pathways .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with FGFRs results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The inhibition of FGFRs by this compound can lead to the inhibition of cell proliferation and induction of apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol typically involves multi-step proceduresThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various electrophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or alkylating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for the development of new therapeutic agents .
Medicine: Research has shown that derivatives of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol exhibit anticancer, anti-inflammatory, and antimicrobial activities, highlighting its potential in medicinal chemistry .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
1H-Pyrrolo[3,2-b]pyridine: Another isomer with distinct chemical properties and applications.
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol: A fluorinated derivative with enhanced biological activity.
Uniqueness: (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to serve as a versatile building block for the synthesis of various derivatives further enhances its value in scientific research and industrial applications .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-4,11H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWXRUHUQUXICZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725446 | |
Record name | (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263413-97-3 | |
Record name | (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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